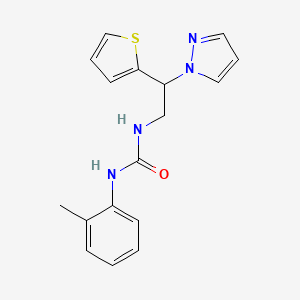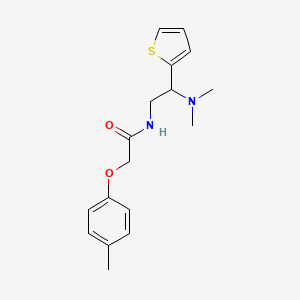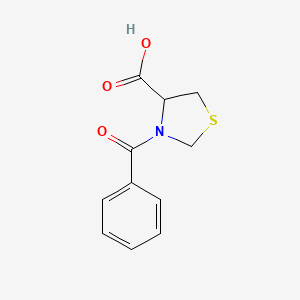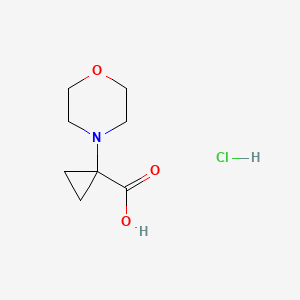![molecular formula C20H19F2N3O4 B2632672 [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-35-7](/img/structure/B2632672.png)
[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a difluoromethyl group, and a dimethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Difluoromethylation: The difluoromethyl group is typically introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation processes.
Attachment of the Dimethoxyphenyl Group: This step can be achieved through cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate dimethoxyphenyl boronic acids or halides.
Final Acetylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and dimethoxyphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Methyl derivatives.
Substitution Products: Various substituted pyrazolo[3,4-b]pyridines.
Scientific Research Applications
Chemistry
In chemistry, [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and cyclopropyl groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It could be investigated for its efficacy in treating various diseases, including cancer, due to its ability to interact with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and metabolic stability, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. The dimethoxyphenyl group may contribute to the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
[3-cyclopropyl-4-(methyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid: Similar structure but with a methyl group instead of a difluoromethyl group.
[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
The presence of the difluoromethyl group in [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid distinguishes it from similar compounds. This group can significantly enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4/c1-28-14-6-5-11(7-15(14)29-2)13-8-12(19(21)22)17-18(10-3-4-10)24-25(9-16(26)27)20(17)23-13/h5-8,10,19H,3-4,9H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPDHDJVYJRAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2632593.png)
![dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632594.png)
![4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2632597.png)



![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2632604.png)

![methyl 4-[({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)sulfamoyl]benzoate](/img/structure/B2632607.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2632609.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2632610.png)
![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2632612.png)
